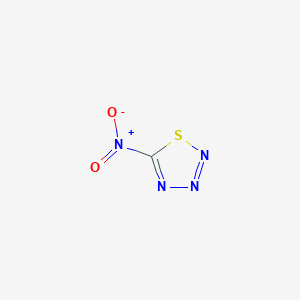

5-Nitro-1,2,3,4-thiatriazole

Description

Structure

3D Structure

Properties

CAS No. |

115735-39-2 |

|---|---|

Molecular Formula |

CN4O2S |

Molecular Weight |

132.10 g/mol |

IUPAC Name |

5-nitrothiatriazole |

InChI |

InChI=1S/CN4O2S/c6-5(7)1-2-3-4-8-1 |

InChI Key |

SYMGOLLFWXVBKM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NN=NS1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 5 Nitro 1,2,3,4 Thiatriazole

Established Methodologies for 1,2,3,4-Thiatriazole Ring Formation

The construction of the 1,2,3,4-thiatriazole nucleus can be achieved through several established synthetic routes. These methods typically involve the formation of the heterocyclic ring from acyclic precursors through cyclization or cycloaddition reactions.

Cyclization Reactions from Thiohydrazides with Nitrous Acid or Diazonium Ions

A primary and well-established method for the synthesis of 5-substituted-amino-1,2,3,4-thiatriazoles involves the diazotization of 4-substituted thiosemicarbazides, which are a class of thiohydrazides. researchgate.netwisc.edu This reaction is typically carried out by treating the thiosemicarbazide (B42300) derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), under cold conditions. wisc.eduwisc.edu The reaction proceeds via a diazotization of the terminal hydrazine (B178648) nitrogen, followed by an intramolecular cyclization with the sulfur atom to form the stable five-membered thiatriazole ring. wisc.edu This route is quite general for the formation of 5-amino substituted derivatives. researchgate.net

This diazotization reaction has been successfully used to synthesize various 5-amino-1,2,3,4-thiatriazoles. For example, the treatment of thiosemicarbazide and 4-phenyl-3-thiosemicarbazide with an aqueous solution of sodium nitrite and hydrochloric acid yields 5-amino-1,2,3,4-thiatriazole and 5-anilino-1,2,3,4-thiatriazole, respectively. wisc.edu

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Thiosemicarbazide | NaNO₂, HCl, H₂O | 5-Amino-1,2,3,4-thiatriazole | 36.7% |

| 4-Phenyl-3-thiosemicarbazide | NaNO₂, HCl, H₂O | 5-Anilino-1,2,3,4-thiatriazole | 33.7% |

Annulation via Aromatic Carbodithioates or S-Thioacyl Dithiophosphates with Azides

While cycloaddition reactions with azide (B81097) sources are common in heterocyclic synthesis, the specific annulation of aromatic carbodithioates or S-thioacyl dithiophosphates with azides to form the 1,2,3,4-thiatriazole ring is not a widely documented pathway in the reviewed scientific literature. Alternative syntheses involving dithioesters, such as carboxymethyl dithiobenzoates, have been noted for producing 5-phenyl-1,2,3,4-thiatriazole, but this proceeds through a different mechanism and set of intermediates than direct annulation with an azide.

One-Pot Synthetic Procedures for 5-Substituted 1,2,3,4-Thiatriazoles

While multi-step syntheses are common, one-pot procedures offer advantages in terms of efficiency and resource management. A convenient one-pot synthesis for 5-(substituted amino)-1,2,3,4-thiatriazoles has been developed. researchgate.net This procedure utilizes bis(1H-benzotriazol-1-yl)methanethione as a key reagent, which reacts with various amines to generate the target thiatriazoles in high yields, ranging from 73% to 97%. researchgate.net This method provides a direct and efficient route to these derivatives without the need to isolate intermediate thiosemicarbazides.

Strategies Involving Alkyl or Aryl Isothiocyanates with Hydrazoic Acid

The reaction between alkyl or aryl isothiocyanates and hydrazoic acid (HN₃) provides a direct route to 5-(substituted)amino-1,2,3,4-thiatriazoles. researchgate.net This reaction is mechanistically distinct from the cyclization of thiosemicarbazides but leads to the identical class of products. The process involves the cycloaddition of hydrazoic acid across the carbon-sulfur double bond of the isothiocyanate. It is crucial to use hydrazoic acid itself, as the choice of the azide reagent is critical; reacting isothiocyanates with sodium azide (an azide ion source) leads to the formation of isomeric 1-substituted-tetrazole-5-thiones instead of the thiatriazole ring. researchgate.net

Targeted Introduction of the Nitro Group at the C-5 Position

The introduction of a nitro (-NO₂) group onto a heterocyclic ring is a common strategy for modifying its electronic properties and reactivity. For the 1,2,3,4-thiatriazole system, placing a nitro group at the C-5 position is a synthetic challenge.

Direct Nitration Approaches to the Thiatriazole Nucleus

Direct nitration of five-membered heterocyclic rings is a standard electrophilic substitution reaction, often accomplished using nitrating agents like a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride (B1165640). semanticscholar.org However, direct nitration approaches to the 1,2,3,4-thiatriazole nucleus to install a nitro group at the C-5 position are not well-documented in the scientific literature. The 1,2,3,4-thiatriazole ring is known to be unstable, with many derivatives decomposing upon heating. researchgate.net This inherent instability likely makes the heterocyclic core susceptible to degradation under the harsh, strongly acidic and oxidative conditions required for typical electrophilic nitration reactions.

Alternative strategies for the synthesis of related nitro-heterocycles, such as 5-amino-3-nitro-1,2,4-triazole or 5-nitrotetrazole, typically avoid direct nitration of the parent ring. Instead, they often rely on the oxidation or diazotization of a precursor amino group already attached to the ring. researchgate.netresearchgate.net This suggests that forming the C-NO₂ bond on a pre-formed thiatriazole ring via direct nitration is synthetically challenging and not a currently established methodology.

Precursor Functionalization and Subsequent Ring Closure for Nitro-Substituted Thiatriazoles

The primary and most documented method for constructing the 1,2,3,4-thiatriazole ring system is the diazotization of appropriately substituted thiosemicarbazides. researchgate.netresearchgate.net This reaction involves treating a thiosemicarbazide derivative with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures. organic-chemistry.orgyoutube.commasterorganicchemistry.com The reaction proceeds via the formation of a diazonium salt intermediate which rapidly cyclizes to form the stable thiatriazole ring.

While direct synthesis of 5-nitro-1,2,3,4-thiatriazole from a nitro-functionalized precursor is not extensively detailed, the synthesis of its key amino-analogs is well-established and serves as the foundational pathway. For instance, the parent 5-amino-1,2,3,4-thiatriazole is synthesized from thiosemicarbazide. researchgate.net Similarly, N-substituted amino derivatives are prepared from the corresponding 4-alkyl or 4-aryl thiosemicarbazides. researchgate.net

The synthesis of the target 5-nitro compound would plausibly involve one of two general strategies:

Ring closure of a nitro-containing precursor: This would necessitate a starting material such as 1-nitro-2-thiocarbamoylhydrazine or a related synthon, which would undergo diazotization and cyclization.

Post-synthetic modification: This involves the synthesis of a functionalized thiatriazole, such as 5-amino-1,2,3,4-thiatriazole, followed by oxidation of the amino group to a nitro group. This approach is common in the synthesis of other nitro-azoles; for example, 3,5-diamino-1,2,4-triazole can be selectively oxidized to 3-amino-5-nitro-1,2,4-triazole. researchgate.net

The table below summarizes the established ring-closure reactions for key thiatriazole precursors.

| Precursor | Reagents | Product | Reference(s) |

| Thiosemicarbazide | NaNO₂, HCl | 5-Amino-1,2,3,4-thiatriazole | researchgate.net |

| 4-Alkyl-thiosemicarbazide | NaNO₂, HCl | 5-(Alkylamino)-1,2,3,4-thiatriazole | researchgate.net |

| 4-Aryl-thiosemicarbazide | NaNO₂, HCl | 5-(Arylamino)-1,2,3,4-thiatriazole | researchgate.net |

Exploration of Derivatization and Functionalization of this compound

The functionalization of the this compound ring can be approached through reactions targeting the nitro group or the ring itself. Methodologies are largely inferred from studies on analogous nitro-azole and thiatriazole systems.

The conversion of a nitro group to an amino or hydrazino group is a fundamental transformation in heterocyclic chemistry. For this compound, this could be achieved via nucleophilic aromatic substitution (SNAr) where the nitro group acts as a leaving group, a reaction observed in other highly electron-deficient nitro-azolotriazines. urfu.ruxjournals.comurfu.ru The strong electron-withdrawing nature of the thiatriazole ring combined with the nitro group would activate the C5 position for attack by nucleophiles like ammonia, hydrazine, or various amines.

This strategy is supported by related syntheses, such as the preparation of 5-hydrazino-3-nitro-1,2,4-triazole from 5-bromo-3-nitro-1,2,4-triazole, where a halogen serves as the leaving group for substitution by hydrazine. researchgate.net

However, as previously noted, the most direct route to 5-amino-thiatriazole analogs remains the cyclization of corresponding thiosemicarbazide precursors. researchgate.netresearchgate.net

| Target Compound Class | Synthetic Strategy | Precursor Example | Reagent Example | Reference(s) |

| Amino-thiatriazoles | Ring Closure | Thiosemicarbazide | NaNO₂ / HCl | researchgate.net |

| Hydrazino-azoles (Analogous) | Nucleophilic Substitution | 5-Bromo-3-nitro-1,2,4-triazole | Hydrazine | researchgate.net |

| Amino-quinolines (Analogous) | Nucleophilic Substitution of H (VNS) | 8-Nitroquinoline | Potassium carbazol-9-ide | nih.gov |

Further derivatization of the thiatriazole core or its substituents can be achieved through alkylation, acylation, and sulfonylation reactions. These modifications are typically performed on amino-substituted thiatriazole derivatives.

Alkylation: The alkylation of azole compounds is a common strategy to introduce alkyl groups, typically onto ring nitrogen atoms. For nitro-azole derivatives, these reactions are generally carried out in the presence of a base with alkylating agents such as dialkyl sulfates or alkyl halides. nih.govresearchgate.netosi.lv The reaction of 3-nitro-1,2,4-triazoles with various alkylating agents in the presence of alkali leads to a mixture of N(1) and N(2) substituted isomers. researchgate.net This serves as a model for the potential N-alkylation of the this compound ring. S-alkylation is also a viable pathway for thiol-containing derivatives. brieflands.com

Acylation: Acylation reactions of amino-azoles can occur at either the exocyclic amino group or a ring nitrogen atom, depending on the reaction conditions. Studies on 5-amino-1H- nih.govacs.orgbibliotekanauki.pltriazole show that reaction with acetic anhydride can lead to mono- or diacetylated products. nih.govacs.orgresearchgate.net Selective N-acetylation on the ring can be achieved using equivalent amounts of acetic anhydride in DMF, while diacetylation (on both the ring and the amino group) can occur using neat acetic anhydride. acs.org This provides a framework for the potential acylation of 5-amino-1,2,3,4-thiatriazole to generate various amide derivatives.

Sulfonylation: The synthesis of sulfonamides from amino-substituted heterocycles is a well-established functionalization technique. This is typically achieved by reacting the amino compound with a sulfonyl chloride in the presence of a base. For example, amino-thiadiazole derivatives are readily converted to their corresponding sulfonamides. nih.govnih.gov This methodology is directly applicable to 5-amino-1,2,3,4-thiatriazole for the synthesis of a variety of N-sulfonylated derivatives.

The table below provides examples of these derivatization strategies as applied to analogous heterocyclic systems.

| Reaction Type | Substrate Example (Analogous) | Reagent(s) | Product Type | Reference(s) |

| Alkylation | 3-Nitro-1,2,4-triazole (B13798) | Diethylene glycol derivatives, Alkali | N-Alkylated nitro-triazoles | osi.lv |

| Acylation | 5-Amino-1H- nih.govacs.orgbibliotekanauki.pltriazole | Acetic anhydride, DMF | N-acetyl-amino-triazole | acs.org |

| Sulfonylation | 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivative | Sulfonyl chlorides | Acridine sulfonamides | nih.gov |

Advanced Structural Characterization and Elucidation of 5 Nitro 1,2,3,4 Thiatriazole

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The analysis of a single crystal of 5-Nitro-1,2,3,4-thiatriazole would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). wikipedia.org For example, the related compound 5-azido-3-nitro-1H-1,2,4-triazole crystallizes in the orthorhombic space group Pnma. mdpi.com Another related compound, potassium 5-azido-3-nitro-1,2,4-triazolate, crystallizes in the monoclinic space group P2₁/c. mdpi.com The determination of these parameters for this compound would provide fundamental information about its solid-state packing and symmetry.

Table 5: Crystallographic Data for Related Azole Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 5-Azido-3-nitro-1H-1,2,4-triazole | Orthorhombic | Pnma | V = 580.85(9) ų | mdpi.com |

| 5-Azido-1-methyl-3-nitro-1,2,4-triazole | Monoclinic | P2₁/m | V = 339.49(12) ų | mdpi.com |

| Potassium 5-azido-3-nitro-1,2,4-triazolate | Monoclinic | P2₁/c | V = 663.74(5) ų | mdpi.com |

| 5-nitro-2-hydroxymethyl-tetrazole | Monoclinic | P2₁ | a=0.66131(18) nm, b=0.54905(15) nm, c=0.7566(2) nm | sioc-journal.cn |

Precise Measurement of Bond Lengths, Bond Angles, and Torsional Angles

There is no published experimental data providing the precise bond lengths, bond angles, or torsional angles for this compound. Such information is critical for a fundamental understanding of the molecule's geometry, the planarity of the thiatriazole ring, and the orientation of the nitro group substituent.

Analysis of Intermolecular Interactions and Crystal Packing

Similarly, without crystallographic data, a definitive analysis of the intermolecular interactions, such as potential hydrogen bonding, π-stacking, or other van der Waals forces that govern the crystal packing of this compound, cannot be conducted. The arrangement of molecules in the solid state is crucial for determining properties like density and sensitivity, but this remains uncharacterized for the title compound.

Theoretical and Computational Studies on the Electronic Structure and Bonding of 5 Nitro 1,2,3,4 Thiatriazole

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like 5-nitro-1,2,3,4-thiatriazole. These methods model the molecule's electronic and geometric structure, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state geometries and electronic distributions of heterocyclic compounds. For molecules in the triazole family, DFT methods such as B3LYP and M06-2X, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly employed to accurately predict molecular structures and energetic properties.

In the case of this compound, DFT calculations would optimize the molecular geometry to its lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations would reveal the planarity of the thiatriazole ring and the orientation of the nitro group substituent. The electronic distribution, derived from the electron density, is also a key output, illustrating how electrons are shared among the atoms and highlighting the influence of the electronegative nitro group and the heteroatoms in the ring. For comparison, a DFT study on the related 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole showed a good correlation between calculated and experimental X-ray diffraction data, validating the accuracy of the DFT approach for such systems.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the presence of the strongly electron-withdrawing nitro group is expected to significantly lower the energies of both the HOMO and LUMO compared to the unsubstituted or amino-substituted thiatriazole. This effect typically leads to a smaller HOMO-LUMO gap, which can explain the eventual charge transfer interactions within the molecule. A smaller energy gap suggests that the molecule is more readily excitable, which is a characteristic feature of many energetic materials. Theoretical studies on other nitro-heterocycles confirm that electron-withdrawing groups decrease the HOMO-LUMO energy gap, thereby influencing the molecule's reactivity.

Table 1: Comparative Frontier Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 5-Amino-1,2,3,4-thiatriazole (5AT) | CHIH-DFT | -9.05 | -0.91 | 8.14 | |

| 4-Amino-1,2,3,5-thiatriazole (4AT) | CHIH-DFT | -9.03 | -1.13 | 7.90 | |

| 3-Phenylbenzo[d]thiazole-2(3H)-imine | M06-2x/6-311++G(d,p) | -7.14 | -1.54 | 5.60 | |

| para-Nitro-substituted derivative | M06-2x/6-311++G(d,p) | -7.94 | -3.20 | 4.74 |

Note: This table presents data for analogous compounds to illustrate typical computational results. Specific values for this compound are not available in the cited sources.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule, indicating regions that are rich or poor in electrons. It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.

In nitro-aromatic compounds, the MEP surface typically shows large negative potential regions (red/yellow) around the electronegative oxygen atoms of the nitro group, indicating these are sites prone to electrophilic attack. Conversely, positive potential regions (blue) are often located around the hydrogen atoms or parts of the aromatic ring. For this compound, the MEP would likely reveal a significant negative potential near the nitro group and the nitrogen atoms of the thiatriazole ring, while the area around the carbon atom might be more positive. The calculation of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital analysis) further quantifies this charge distribution, assigning partial charges to each atom and highlighting the charge transfer from the ring to the nitro group.

Studies on related 5-substituted-1,2,3,4-thiatriazoles have shown that these molecules possess high dipole moments. For instance, the dipole moments for 5-amino-, 5-methylamino-, and 5-dimethylamino-1,2,3,4-thiatriazole are all in the range of 5.77 to 5.84 Debye (D). This high polarity is attributed to the presence of the sp² hybridized nitrogen atoms in the ring and significant resonance contributions. Given that the nitro group is one of the strongest electron-withdrawing groups, it is expected that this compound would also exhibit a large dipole moment, likely greater than that of its methyl-substituted counterpart (5.72 D for 5-methyl-1,2,3,4-thiatriazole). The direction of the moment would be dominated by the charge separation between the somewhat positive thiatriazole ring and the strongly negative nitro group.

Table 2: Experimental and Theoretical Dipole Moments of Related Thiatriazole Compounds

| Compound | Dipole Moment (μ) in Debye | Source |

| 5-Amino-1,2,3,4-thiatriazole | 5.77 - 5.84 | |

| 5-Methylamino-1,2,3,4-thiatriazole | 5.77 - 5.84 | |

| 5-Dimethylamino-1,2,3,4-thiatriazole | 5.77 - 5.84 | |

| 5-Methyl-1,2,3,4-thiatriazole | 5.72 |

Note: This table provides reference values from similar compounds. A calculated value for this compound is not available in the cited sources.

Complete Neglect of Differential Overlap (CNDO) is a semi-empirical quantum chemistry method that was among the first to be widely used for calculations on large molecules. Although largely superseded by more sophisticated DFT and ab initio methods, CNDO calculations have historically provided valuable insights. A series of CNDO calculations were performed on the general 1,2,3,4-thiatriazole system to rationalize its structure, formation, and nucleophilic reactivity. While specific results for the 5-nitro derivative are not detailed, these earlier computational efforts were important in building the foundational understanding of the electronic properties of this heterocyclic ring.

Aromaticity and Stability Assessment of the 1,2,3,4-Thiatriazole Ring System

Aromaticity is a key chemical property that imparts significant stability to cyclic, planar, and fully conjugated molecules that follow Hückel's rule (4n+2 π electrons). The 1,2,3,4-thiatriazole ring is considered an aromatic system. Its stability is greater than that of its 1,2,3,5-thiatriazole isomer.

The aromaticity of the ring can be assessed computationally using indicators such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of the ring; a negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. For the 1,2,3,4-thiatriazole ring, a negative NICS value would be expected, confirming its aromatic character. The attachment of a nitro group, being a deactivating and electron-withdrawing substituent, can influence the electron delocalization and thus the degree of aromaticity of the ring, though it is not expected to completely disrupt it. Studies have shown that the 1,2,3,4-thiatriazole ring is strongly electron-withdrawing, comparable in nature to a tetrazole ring. This inherent electronic character, combined with the nitro group, makes this compound a highly electron-deficient system.

Theoretical Examination of Isomeric Forms and Tautomerism in Nitro-Thiatriazoles

The study of isomerism and tautomerism is fundamental to understanding the structure, stability, and reactivity of heterocyclic compounds. For nitro-substituted thiatriazoles, theoretical and computational chemistry provides essential insights, particularly as many of these compounds can be highly energetic or synthetically challenging to isolate and characterize experimentally. Computational methods allow for the systematic investigation of various isomeric forms and the relative energies of different tautomers, which is crucial for predicting their chemical behavior.

Theoretical studies on thiatriazole systems often compare the stability of different ring isomers, such as the more common 1,2,3,4-thiatriazole and the rarer, more labile 1,2,3,5-thiatriazole ring system. researchgate.net The introduction of a nitro group, a potent electron-withdrawing substituent, is expected to significantly influence the electronic properties and relative stabilities of these isomers and their corresponding tautomers. cdnsciencepub.com

Computational approaches, such as Density Functional Theory (DFT), are employed to model these complex structures. researchgate.net For instance, a theoretical study on the isomeric pair 4-amino-1,2,3,5-thiatriazole and 5-amino-1,2,3,4-thiatriazole highlighted the utility of computational models in comparing the properties of such isomers. researchgate.net While direct computational studies focused exclusively on this compound are not extensively detailed in the provided literature, principles from related substituted azoles offer a strong basis for understanding its behavior. For example, studies on 3-nitro-1,2,4-triazole (B13798) have consistently shown that the 1H-tautomer, where the proton is on the nitrogen atom most distant from the nitro group, is the most stable form in both the gas phase and in solution. mdpi.com

Tautomerism in substituted thiatriazoles can be complex, involving prototropic shifts between ring nitrogens and exocyclic groups. The position of the tautomeric equilibrium is governed by a delicate balance of factors including intramolecular hydrogen bonding, solvent effects, and the electronic nature of the substituents. sapub.org In the case of nitro-thiatriazoles, the strong electron-withdrawing character of the nitro group plays a decisive role in dictating the most stable tautomeric form. cdnsciencepub.com Computational analyses of potential tautomers involve optimizing their geometries and calculating their relative energies to identify the most favorable structures. sapub.org For example, in related heterocyclic systems, the energy gap between different tautomers can be estimated through calculations of total donor-acceptor charge transfer energies and potential energy barriers for interconversion. sapub.org

The following table presents a summary of findings from a comparative theoretical study on isomeric amino-thiatriazoles, which serves as a model for how such analyses are applied to understand isomeric stability.

| Compound | Isomeric System | Computational Method | Key Finding |

|---|---|---|---|

| 4-amino-1,2,3,5-thiatriazole (4AT) | 1,2,3,5-thiatriazole | CHIH-DFT | Analyzed as part of a comparative study with its more stable isomer. researchgate.net |

| 5-amino-1,2,3,4-thiatriazole (5AT) | 1,2,3,4-thiatriazole | CHIH-DFT | Identified as the more stable isomer compared to 4AT. researchgate.net |

Furthermore, studies on other nitro-substituted azoles, such as 5,7-dinitrobenzotriazole, reveal that the 1H tautomer is the most energetically preferable form. mdpi.com These studies often examine competitive decomposition pathways, like nitro-nitrite isomerization and C–NO₂ bond cleavage, finding that the tautomeric form significantly influences the activation barriers for these reactions. mdpi.com Such findings underscore the importance of correctly identifying the predominant tautomer when evaluating the thermal stability of energetic materials.

Reactivity Profiles and Mechanistic Investigations of 5 Nitro 1,2,3,4 Thiatriazole

Thermal Decomposition and Stability Considerations

The thermal behavior of 5-nitro-1,2,3,4-thiatriazole is a critical aspect of its characterization, influencing its storage, handling, and performance as an energetic material.

Decomposition Pathways and Products (e.g., Nitriles, Nitrogen, Sulfur)

The thermal decomposition of this compound and its derivatives proceeds through the cleavage of the thiatriazole ring, leading to the formation of various stable and gaseous products. The primary decomposition products typically include nitriles, elemental sulfur, and nitrogen gas. researchgate.net

In polar solvents, the decomposition of related 5-alkyl-1,2,3,4-thiatriazoles yields the corresponding alkyl cyanide, sulfur, and nitrogen. researchgate.net However, in non-polar solvents, the formation of an additional product, an isothiocyanate, is observed. researchgate.net This suggests that the solvent polarity plays a significant role in the decomposition pathway.

The initial step in the decomposition is believed to be the extrusion of a nitrogen molecule from the thiatriazole ring, a common feature in the decomposition of many nitrogen-rich heterocyclic compounds. This is often followed by the fragmentation of the remaining structure to yield the final products. The presence of the nitro group is expected to significantly influence the decomposition mechanism and the nature of the resulting products, although specific studies on the complete product analysis of this compound are limited.

Factors Influencing Thermal Stability and Decomposition Rates

Several factors can influence the thermal stability and decomposition rates of this compound.

Substituents: The nature of the substituent at the 5-position of the thiatriazole ring has a profound effect on its stability. thieme-connect.de For instance, 5-aryl and 5-hetaryl substituted thiatriazoles exhibit greater stability compared to their 5-alkyl counterparts, which can be unstable even at 0°C. thieme-connect.de The electron-withdrawing nature of the nitro group is anticipated to decrease the thermal stability of the parent thiatriazole ring, making it more susceptible to decomposition at lower temperatures compared to non-nitrated analogues.

Heating Rate: The rate at which the compound is heated can affect its decomposition temperature. Generally, higher heating rates shift the decomposition to higher temperatures. scielo.brmdpi.com This is because at faster heating rates, there is less time for the compound to undergo the necessary chemical changes for decomposition at a given temperature.

Molecular Structure: The inherent stability of the heterocyclic ring system and the strength of its chemical bonds are fundamental to its thermal stability. The presence of multiple nitrogen atoms and a sulfur atom in the 1,2,3,4-thiatriazole ring contributes to a high positive heat of formation, a characteristic of energetic materials. rsc.org However, the N-S bond is often a weak point in such heterocyclic systems, potentially initiating the decomposition process.

Crystalline Structure: The packing of molecules in the crystal lattice can influence thermal stability. Different polymorphic forms of the same compound can exhibit different decomposition temperatures due to variations in intermolecular interactions and crystal packing density.

Electrophilic Reaction Mechanisms of the Thiatriazole Ring

The thiatriazole ring, being an electron-rich aromatic system, is susceptible to electrophilic attack. However, the presence of the strongly electron-withdrawing nitro group at the 5-position significantly deactivates the ring towards electrophilic substitution.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex. byjus.comlumenlearning.com This is typically the rate-determining step. masterorganicchemistry.com The subsequent loss of a proton from the intermediate restores the aromaticity of the ring. byjus.commasterorganicchemistry.com

For the 1,2,3,4-thiatriazole ring, electrophilic attack could theoretically occur at the carbon atom or one of the nitrogen atoms. However, the deactivating effect of the nitro group would make such reactions challenging, likely requiring harsh reaction conditions and potent electrophiles. The generation of the electrophile often requires the use of a catalyst, such as a Lewis acid or a strong Brønsted acid. lumenlearning.comsavemyexams.com For instance, in nitration reactions, concentrated sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. lumenlearning.commasterorganicchemistry.com

Nucleophilic Reaction Mechanisms of the Thiatriazole Ring

The electron-deficient nature of the this compound ring, enhanced by the nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNA_r). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.

The generally accepted mechanism for SNA_r involves the addition of a nucleophile to the electron-deficient aromatic ring to form a stable intermediate known as a Meisenheimer complex or σ-adduct. organic-chemistry.orgmdpi.com This is followed by the departure of the leaving group, which restores the aromaticity of the ring. mdpi.com The addition of the nucleophile is often the rate-determining step as it involves the disruption of the aromatic system. d-nb.info

In the case of this compound, the nitro group at the 5-position could potentially act as a leaving group, or a nucleophile could attack the carbon atom of the ring, leading to ring-opening reactions. The presence of the nitro group strongly activates the ring for nucleophilic attack at positions ortho and para to it. d-nb.info Reactions of related 5-(substituted)amino-1,2,3,4-thiatriazoles with aqueous bases can lead to two competing reactions: degradation to an isothiocyanate and azide (B81097) ion, and isomerization to a 1-substituted-tetrazole-5-thiol. researchgate.net The specific pathway depends on the nature of the substituent. researchgate.net

Photochemical Transformations of the Nitro-Thiatriazole System

The photochemical behavior of nitro-aromatic compounds is an area of active research. While specific studies on the photochemistry of this compound are not extensively detailed in the provided search results, general principles from related compounds can be inferred.

Photolysis of nitro-aromatic compounds can proceed through various pathways, including the reduction of the nitro group, ring cleavage, and the formation of reactive oxygen species. For example, the photolysis of 3-nitro-1,2,4-triazol-5-one (NTO) has been shown to produce singlet oxygen, and the presence of dissolved oxygen increases its photolysis rate. nih.gov The photolysis of NTO can proceed through a triplet excited state. nih.gov

The photochemical transformation of this compound would likely involve the initial absorption of UV light, leading to an excited electronic state. This excited state could then undergo several processes, such as intersystem crossing to a triplet state, or direct chemical reaction. The presence of the nitro group could facilitate photoreduction to an amino group or lead to the formation of other degradation products. The specific products and mechanisms would depend on factors such as the wavelength of light, the solvent, and the presence of other reactive species like oxygen.

Ring Transformations and Isomerization Reactions

Heterocyclic ring systems, particularly those with multiple heteroatoms, can undergo a variety of ring transformation and isomerization reactions. These reactions often involve ring-opening followed by recyclization to form a more stable heterocyclic system.

For the 1,2,3,4-thiatriazole ring system, isomerization to the more stable 1,2,3,5-thiatriazole has been noted. researchgate.net Additionally, the reaction of 5-(substituted)amino-1,2,3,4-thiatriazoles with aqueous bases can lead to isomerization to a 1-substituted-tetrazole-5-thiol. researchgate.net This suggests that the thiatriazole ring is susceptible to rearrangement under certain conditions.

The presence of the nitro group could influence the propensity for such transformations. The electron-withdrawing nature of the nitro group might facilitate ring-opening by nucleophilic attack, which could then be followed by rearrangement to a different heterocyclic structure. The study of such reactions is crucial for understanding the fundamental chemistry of these compounds and for the synthesis of novel heterocyclic systems. rsc.org

Isomerization to Isomeric Tetrazole Derivatives

The 1,2,3,4-thiatriazole ring system can undergo isomerization to form more stable tetrazole structures. This transformation has been observed in related substituted thiatriazoles, providing a framework for understanding the potential behavior of the nitro-analogue.

Research has shown that 5-(substituted)amino-1,2,3,4-thiatriazoles can isomerize into 1-substituted-tetrazole-5-thiols (or their thione tautomers) when treated with aqueous bases. researchgate.net This reaction involves a fundamental rearrangement of the heterocyclic skeleton. The process is competitive with degradation of the ring. researchgate.net The nature of the substituent on the amino group plays a crucial role in determining the extent to which isomerization occurs versus degradation. researchgate.net

Conversely, the reverse reaction has also been documented, where heating a 1-substituted-tetrazole-5-thiol, such as 1-phenyltetrazole-5-thiol, can lead to its rearrangement into the corresponding N-substituted-1,2,3,4-thiatriazol-5-amine. thieme-connect.de

While direct studies on this compound are not extensively detailed in the provided search results, the established reactivity of the thiatriazole ring suggests it is susceptible to similar isomerization pathways. The strong electron-withdrawing nitro group would significantly influence the electronic characteristics of the ring, likely affecting the conditions required for and the products of such an isomerization. The resulting product would be an isomeric nitrotetrazole derivative, such as a 5-nitro-tetrazole-thiol.

Table 1: Isomerization of Substituted Thiatriazoles

| Starting Compound | Reagent/Condition | Isomeric Product |

|---|---|---|

| 5-(substituted)amino-1,2,3,4-thiatriazole | Aqueous Base | 1-substituted-tetrazole-5-thiol |

Rearrangement Mechanisms in Response to Reaction Conditions

The mechanism for the isomerization of 5-substituted-1,2,3,4-thiatriazoles to 1-substituted-tetrazolinethiones is thought to proceed through a "dearrangement-rearrangement" pathway, which is sensitive to reaction conditions. researchgate.netcdnsciencepub.com

The proposed mechanism involves two primary competitive reactions under basic conditions researchgate.net:

Degradation: The thiatriazole ring breaks down to form an isothiocyanate and an azide ion. researchgate.net

Isomerization: A recombination of these or related intermediates leads to the formation of the isomeric 1-substituted-tetrazole-5-thiol. researchgate.net

The process can be visualized as an initial nucleophilic attack that initiates ring opening, followed by a recyclization event. The driving force for this rearrangement is the formation of the more resonance-stabilized tetrazolinethione anion. cdnsciencepub.com

Reaction conditions, such as the choice of solvent, significantly impact the outcome. For instance, using water as a solvent has been shown to be more advantageous than ethanol (B145695) for the reaction of organic isothiocyanates with sodium azide, leading to higher yields of the tetrazoline-5-thione product. cdnsciencepub.com This is attributed to the better activation of the azide ion in water compared to ethanol, which reduces competing solvolytic side reactions. cdnsciencepub.com The strength of the base is another critical factor, as it can influence the rate of intermediate hydrolysis versus the desired recombination to form the tetrazole ring. cdnsciencepub.com

For this compound, the rearrangement would likely follow a similar mechanistic framework, although the specific intermediates may differ. The highly electron-deficient carbon atom at the 5-position, due to the attached nitro group, would be exceptionally susceptible to nucleophilic attack, potentially facilitating the initial ring-opening step.

Table 2: Factors Influencing Thiatriazole Rearrangement

| Factor | Influence |

|---|---|

| Base | Affects the rate of competing degradation and isomerization pathways. researchgate.netcdnsciencepub.com |

| Solvent | Influences the activation of nucleophiles (e.g., azide ion) and can lead to side reactions. Water is often preferred over ethanol. cdnsciencepub.com |

| Substituent | The electronic properties of the substituent (electron-donating vs. electron-withdrawing) affect reaction yields and pathways. cdnsciencepub.com |

Influence of the Nitro Group on the Overall Reactivity and Selectivity

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence at the 5-position of the thiatriazole ring profoundly dictates the molecule's reactivity and the selectivity of its transformations. rsc.orgnih.gov

The primary influences of the nitro group include:

Enhanced Electrophilicity: The thiatriazole ring system itself is considered electron-withdrawing. cdnsciencepub.com The addition of a nitro group via strong inductive and resonance effects drastically lowers the electron density within the heterocyclic ring. This renders the ring carbon atom bonded to the nitro group highly electrophilic and thus a prime target for nucleophilic attack. This effect is expected to facilitate the initial ring-opening step in the rearrangement mechanisms discussed previously.

Stabilization of Intermediates: The nitro group can stabilize anionic intermediates or transition states that may form during a reaction. nih.gov In a potential rearrangement of this compound, the nitro group could stabilize a negatively charged intermediate, thereby lowering the activation energy for the rearrangement pathway compared to other possible reactions.

Modification of Acidity and Basicity: The electron-withdrawing nature of the nitro group influences the pKa values of nearby protons and the basicity of the ring's nitrogen atoms. This can affect protonation/deprotonation equilibria, which are often key steps in reaction mechanisms, especially those that are acid or base-catalyzed. wiley-vch.de

Directing Selectivity: The powerful electronic pull of the nitro group can direct the regioselectivity of reactions. In the context of rearrangement, it would be the dominant factor in controlling which bonds are broken and formed, thereby steering the reaction toward a specific isomeric product over others. It also influences the competition between isomerization and complete degradation of the ring system. researchgate.net

Advanced Energetic Performance Modeling and Materials Science Applications

Computational Prediction of Energetic Properties for Nitro-Substituted Azoles

Computational chemistry provides essential tools for the initial screening and characterization of energetic materials, offering a safer and more cost-effective alternative to extensive experimental synthesis and testing. For nitro-substituted azoles, these methods are crucial for predicting key performance indicators. While specific computational studies detailing the energetic properties of 5-Nitro-1,2,3,4-thiatriazole are not prominently available in existing literature, the established methodologies for analogous compounds form a basis for its potential evaluation.

The heat of formation (HOF) is a fundamental thermodynamic property that significantly influences the energy output of an explosive. For nitrogen-rich heterocyclic compounds, a high positive heat of formation is desirable as it contributes to a higher detonation energy. Theoretical estimations of HOF for nitro-substituted azoles are commonly performed using quantum chemical methods.

Key Computational Methods:

Density Functional Theory (DFT): Methods such as B3LYP and B3PW91 are frequently employed to optimize molecular structures and calculate energies nih.gov.

Isodesmic Reactions: To improve the accuracy of HOF calculations, carefully designed isodesmic reactions are used. These hypothetical reactions conserve the number and types of chemical bonds, which helps in canceling out systematic errors in the calculations nih.gov.

Politzer Approach: To convert gas-phase heats of formation to solid-state values, which are more relevant for practical applications, the Politzer approach is often used to estimate the heat of sublimation nih.gov.

For many designed nitro-azole compounds, these methods have predicted solid-state heats of formation exceeding 140 kJ/mol, indicating significant energy content nih.gov.

Table 1: Common Computational Methods for Heat of Formation (HOF) Estimation

| Method | Application | Purpose |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Structure Investigation | To calculate molecular energies and geometries. |

| Isodesmic Reactions | Gas-Phase HOF Calculation | To derive accurate heats of formation by minimizing computational errors. |

Detonation velocity (VD) and detonation pressure (P) are primary metrics for the performance of an energetic material, indicating the speed of the detonation wave and the pressure exerted at the detonation front, respectively. These properties are typically calculated from the heat of formation and the material's density.

Key Computational Methods:

Kamlet-Jacobs (K-J) Equations: This is a widely used empirical method to predict the detonation velocity and pressure of C-H-N-O explosives based on their elemental composition, density (ρ), and heat of formation nih.govresearchgate.net. It is valued for its balance of simplicity and reasonable accuracy.

EXPLO5 Program: This is a sophisticated thermochemical code used to calculate detailed detonation parameters for energetic materials. It relies on the material's density and heat of formation to provide predictions for VD and P nih.gove3s-conferences.org.

For various C-aminated and N-aminated nitroazoles, the EXPLO 5.05 program has been used to calculate detonation velocities in the range of 8,194 to 9,156 m·s⁻¹ and detonation pressures between 27.4 and 39.2 GPa nih.gov.

Table 2: Methods for Calculating Detonation Properties

| Method/Tool | Input Parameters | Output Properties |

|---|---|---|

| Kamlet-Jacobs Equations | Density (ρ), Heat of Formation (HOF), Elemental Composition | Detonation Velocity (VD), Detonation Pressure (P) |

The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety parameter. Computational models aim to predict sensitivity by analyzing molecular and electronic structures to identify factors that govern the initiation of decomposition.

Key Computational Approaches:

Bond Dissociation Energy (BDE): The thermal stability of an energetic compound is often investigated by calculating the BDE of its weakest bond, known as the "trigger linkage." A lower BDE suggests that the molecule is more susceptible to decomposition upon receiving energy, indicating higher sensitivity nih.gov. The N–NO₂ or C–NO₂ bonds are often the trigger linkages in nitro compounds.

Molecular Surface Electrostatic Potential: Analysis of the electrostatic potential on the molecular surface can provide insights into intermolecular interactions and reactivity, which can be correlated with sensitivity.

Arrhenius Kinetics Models: Some predictive models for impact sensitivity incorporate the Arrhenius equation, using parameters like the heat of detonation, temperature of detonation, and bond dissociation energy to establish a correlation d-nb.info.

These computational assessments are crucial for the early-stage design of new energetic materials, allowing for the prioritization of molecules that exhibit a favorable balance between high performance and low sensitivity.

Exploration of this compound in Material Science

While the primary interest in nitro-azole compounds lies in their energetic properties, related heterocyclic structures have found applications in materials science, particularly in the functionalization of nanomaterials. However, literature specifically detailing the use of this compound in these applications is not currently available. The following sections describe the general principles and investigations involving structurally similar compounds.

The surfaces of nanocrystals are often coated with organic ligands to control their growth, prevent aggregation, and impart specific functionalities. Heterocyclic compounds are of interest as ligands due to their ability to bind to nanocrystal surfaces.

While there is no specific research on this compound as a ligand, a related compound, 1,2,3,4-thiatriazole-5-thiolate, has been successfully used as a strongly binding ligand for Cadmium Selenide (CdSe) nanocrystals rsc.org. In that case, the thiolate group provides a strong anchor to the nanocrystal surface. For this compound to function as a ligand, one of the nitrogen atoms of the thiatriazole ring would likely serve as the binding site. The presence of the electron-withdrawing nitro group would significantly alter the electronic properties of the ring and its binding affinity compared to non-nitrated analogues.

The choice of surface ligand is critical for the colloidal stability of nanocrystals in various solvents. Effective ligands prevent irreversible aggregation and allow for the processing of nanoparticles into thin films or other structures nih.gov. The properties of the ligand, such as chain length and binding strength, directly influence this stability.

Furthermore, surface ligands can modulate the electronic properties of quantum dots, affecting their quantum confinement. Quantum confinement refers to the changes in electronic and optical properties that occur when the size of a material is reduced to the nanoscale. The ligand shell can passivate surface defects and alter the energy levels of the nanocrystal, thereby influencing its photoluminescence and absorbance spectra. For example, the thermal decomposition of 1,2,3,4-thiatriazole-5-thiolate ligands on CdSe nanocrystals was found to result in reduced quantum confinement rsc.org. Any potential application of this compound in this area would require detailed investigation into how its specific electronic and structural characteristics influence these phenomena.

Based on a comprehensive review of scientific literature, there is currently insufficient available data to construct an article on "this compound" that specifically addresses its role as a synthetic intermediate for advanced functional molecules, as per the requested outline.

Searches for this specific compound did not yield detailed research findings regarding its use in synthesizing energetic derivatives or its applications in materials science. The existing body of research in this area predominantly focuses on other isomers, such as 5-nitro-1,2,3-2H-triazole and 5-amino-3-nitro-1,2,4-triazole, which have been extensively studied as precursors for energetic materials. rsc.orgnih.govresearchgate.net

While the synthesis and decomposition of other substituted 1,2,3,4-thiatriazoles, like 5-amino-1,2,3,4-thiatriazole, have been documented, this research does not extend to the 5-nitro derivative or its application as a synthetic intermediate for the applications specified. wisc.eduwisc.edu

Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be generated at this time due to the lack of specific information on "this compound" in the context of advanced energetic performance modeling and materials science applications.

Future Research Directions and Unexplored Avenues for 5 Nitro 1,2,3,4 Thiatriazole

Development of Novel and Green Synthetic Methodologies

The synthesis of thiatriazole derivatives often involves multi-step procedures with hazardous reagents. Future research must prioritize the development of efficient, safe, and environmentally benign synthetic routes to 5-nitro-1,2,3,4-thiatriazole.

Key research avenues include:

Precursor Innovation: Exploring novel precursors beyond traditional thiosemicarbazides is crucial. Amidrazones and thiocarbamoylimidazolium salts have emerged as versatile starting materials for other heterocyclic systems and could offer new pathways to the thiatriazole core. scholaris.caresearchgate.net Amidrazones, in particular, are well-established precursors for various five-membered heterocycles like 1,2,4-triazoles and thiatriazoles. researchgate.net

Green Chemistry Approaches: The application of green chemistry principles is paramount. This includes the use of safer, biodegradable solvents, and the elimination of toxic heavy metals like mercury, which have been used in related heterocycle syntheses. scholaris.casemanticscholar.org Metal-free reaction conditions, which have been successfully developed for synthesizing other azoles, should be a primary goal. researchgate.net

Energy-Efficient Synthesis: Investigating non-conventional energy sources such as microwave irradiation and ultrasonication could dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of various thiadiazole derivatives. nanobioletters.com These techniques often lead to cleaner reactions with fewer byproducts. nanobioletters.com

| Strategy | Rationale | Potential Advantages | Reference Analogy |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerates reaction rates through efficient heating. | Reduced reaction time, higher yields, fewer side products. | nanobioletters.comfrontiersin.org |

| Ultrasonication | Promotes reactions through acoustic cavitation. | Enhanced reaction rates at ambient temperature, improved mass transfer. | nanobioletters.com |

| Metal-Free Catalysis | Avoids toxic and expensive heavy metal catalysts. | Environmentally benign, simplified purification, lower cost. | semanticscholar.orgresearchgate.net |

| Use of Ionic Liquids/Green Solvents | Replaces volatile and hazardous organic solvents. | Increased safety, potential for catalyst recycling, unique reactivity. | semanticscholar.org |

In-Depth Mechanistic Studies of Complex Reactivity Pathways

The 1,2,3,4-thiatriazole ring is known for its propensity to undergo thermal decomposition, often yielding nitrogen, sulfur, and an organic fragment. researchgate.net The presence of a nitro group could create even more complex reaction and decomposition pathways.

Future mechanistic studies should focus on:

Decomposition and Isomerization: A thorough investigation into the thermal and photochemical stability of this compound is needed. It is known that related 5-(substituted)amino-1,2,3,4-thiatriazoles can isomerize to more stable 1-substituted-tetrazole-5-thiols under basic conditions. researchgate.net Understanding if the nitro-analogue undergoes similar rearrangements is critical for its handling and application.

Electrochemical Behavior: Electrochemical methods, such as cyclic voltammetry, can provide significant insights into the redox properties and reaction mechanisms. Studies on related nitro-containing azoloazines have successfully elucidated reduction pathways, showing that the nitro group is often the primary site of electrochemical activity. mdpi.com

Trapping Intermediates: The decomposition of thiatriazoles can proceed through highly reactive intermediates. Designing experiments to trap and characterize these species would provide direct evidence for the operative reaction mechanisms.

Exploration of Poly-Nitrated or Multi-Functionalized Thiatriazole Systems

To enhance the energetic performance or introduce new functionalities, future work should extend beyond the mono-nitro derivative.

Poly-nitration: The introduction of a second nitro group onto the thiatriazole ring or on a substituent could significantly increase the energy density and oxygen balance of the resulting compound. Research into other nitrogen heterocycles, such as the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, demonstrates the feasibility of creating poly-nitrated systems with a desirable oxygen balance. mdpi.com

Multi-functionalization: Creating derivatives that incorporate other functional groups alongside the nitro group could lead to materials with tailored properties. For example, linking two thiatriazole rings to form a bi-thiatriazole system, analogous to the development of bi-1,2,3-triazoles, could result in compounds with high thermal stability and performance. frontiersin.org The synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) showcases how a functional group can serve as a platform to create a wide range of both cationic and anionic energetic salts with remarkable properties. rsc.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis and decomposition of potentially unstable compounds like this compound require precise control and monitoring. Process Analytical Technology (PAT), particularly through in-situ spectroscopy, offers a powerful tool for this purpose.

In-Situ FTIR and Raman Spectroscopy: The use of fiber-optic coupled FTIR-ATR or Raman probes can allow for real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. mdpi.com This technique has been successfully used to monitor the formation of diazonium salts, which are also thermally sensitive intermediates, providing precise control over reaction parameters. mdpi.com This would be invaluable for optimizing the synthesis of this compound and studying its decomposition kinetics. nih.gov

Development of Custom Probes: For specific applications, novel fluorescent or colorimetric probes could be designed to detect the thiatriazole molecule or its specific decomposition products. Research into pro-fluorescent probes that react selectively with certain species demonstrates the potential for creating highly sensitive monitoring tools. mdpi.com

Computational Design of Thiatriazole-Based Materials with Tailored Properties

Before embarking on challenging and potentially hazardous synthetic work, computational chemistry offers a means to predict the properties of hypothetical molecules and guide experimental efforts.

First-Principles Calculations: Using methods like Density Functional Theory (DFT), it is possible to predict key properties of this compound and its derivatives. ucm.es These properties include molecular geometry, heat of formation, density, detonation velocity, and pressure, as has been demonstrated for other energetic compounds. mdpi.com Such calculations can quickly identify the most promising candidates for synthesis.

Predicting Stability and Reactivity: Computational models can be used to explore reaction mechanisms, calculate activation barriers for decomposition, and predict spectroscopic signatures (IR, NMR), aiding in the characterization of these novel compounds. researchgate.net

Materials by Design: A systematic, computational approach can be used to design new materials. researchgate.net By establishing structure-property relationships, algorithms can screen vast libraries of virtual thiatriazole derivatives to find structures optimized for specific performance criteria, such as high energy density combined with low sensitivity. nih.govd-nb.info

| Parameter | Computational Method | Significance | Reference Analogy |

|---|---|---|---|

| Heat of Formation (HOF) | DFT (e.g., B3LYP/6-31G*) | Determines the energy content of the material. | mdpi.com |

| Crystal Density (ρ) | Molecular Packing Simulations | Crucial for calculating detonation performance. | rsc.org |

| Detonation Velocity (D) & Pressure (P) | Kamlet-Jacobs Equations, CHEETAH code | Key indicators of explosive performance. | mdpi.comrsc.org |

| Bond Dissociation Energy | DFT | Indicates thermal stability and sensitivity (trigger linkages). | researchgate.net |

| Vibrational Frequencies | DFT | Predicts IR/Raman spectra for experimental identification. | nih.gov |

Interdisciplinary Research Integrating Synthesis, Theory, and Materials Science

The most rapid and meaningful progress in developing the chemistry of this compound will come from a highly integrated, interdisciplinary approach.

Theory-Guided Synthesis: Computational predictions from the design phase (7.5) should directly inform the synthetic targets pursued in the lab (7.1). Theoretical predictions of reactivity (7.2) can help chemists devise safer and more efficient reaction conditions.

Advanced Characterization: Synthesized compounds must be thoroughly characterized not only by standard methods but also by advanced techniques to validate theoretical models. This creates a feedback loop where experimental data is used to refine and improve the accuracy of computational predictions. researchgate.net

From Molecule to Material: The research must bridge the gap between a single molecule and a bulk material. This involves studying crystallography, morphology, and formulation of promising thiatriazole derivatives to understand how molecular properties translate into macroscopic performance and safety characteristics.

By systematically addressing these unexplored avenues, the scientific community can build a comprehensive understanding of this compound, potentially leading to a new class of advanced materials with precisely engineered properties.

Q & A

Q. What are the common synthetic approaches for 5-nitro-1,2,3,4-thiatriazole derivatives?

A one-pot synthesis method using commercially available nitriles as starting materials is widely adopted. This approach avoids isolating unstable thioacylating agents, which historically limited functionalization. For example, aromatic nitriles react with hydrazine hydrate and elemental sulfur in dimethyl sulfoxide (DMSO) to form thiohydrazide intermediates, followed by diazotization with nitrous acid to yield 1,2,3,4-thiatriazoles in 51–80% yields . DMSO acts as both solvent and reactant, enhancing reaction efficiency.

Q. What characterization techniques confirm the structure of this compound?

Key methods include:

- ¹³C NMR : A characteristic signal at 177–180 ppm confirms the C=N group in the thiatriazole ring .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) and atmospheric-pressure photoionization (APPI) detect molecular ions, though APPI may cause N₂ loss due to compound instability .

- Single-Crystal X-ray Diffraction (XRD) : Used to unambiguously resolve structures, as demonstrated for compound TT9 .

Q. How do reaction conditions influence the synthesis yield of 1,2,3,4-thiatriazoles?

- Sulfur stoichiometry : Theoretical 1:1 molar ratio of sulfur to nitrile is critical; excess sulfur can lead to side reactions .

- Solvent selection : DMSO outperforms acetonitrile or DMF, suppressing byproducts like tetrazine T1 (yields <1%) and stabilizing intermediates .

- Temperature : Optimized at 60–80°C to balance reaction rate and decomposition risks .

Advanced Research Questions

Q. What mechanistic pathways are proposed for the formation of 1,2,3,4-thiatriazoles from nitriles?

The reaction proceeds via a two-step mechanism:

Thiohydrazide formation : Nitriles react with hydrazine and sulfur in DMSO to generate thiohydrazides. The role of DMSO in accelerating this step remains under investigation .

Cyclization : Diazotization of thiohydrazides with nitrous acid induces cyclization, forming the thiatriazole ring. Minor H₂S generation is hypothesized but unconfirmed .

Q. How can this compound act as an electron acceptor in thermally activated delayed fluorescence (TADF) emitters?

The thiatriazole ring’s strong electron-deficient nature enables efficient charge transfer in donor-acceptor systems. For example, coupling with phenoxazine (donor) yields a TADF emitter with a photoluminescence quantum yield (PLQY) of 99% in Zeonex, demonstrating potential for organic light-emitting diodes (OLEDs) .

Q. What are the key challenges in analyzing conflicting data from different synthetic routes?

- Byproduct identification : For example, trace tetrazine T1 in acetonitrile requires GC-MS or HPLC to resolve discrepancies in yield calculations .

- Intermediate stability : Thiohydrazides derived from aliphatic nitriles (e.g., benzyl cyanide) are unstable, leading to low yields; aromatic nitriles are preferred .

Q. How do solvent choices impact the stability and yield of thiatriazole derivatives?

- DMSO : Enhances thiohydrazide stability and reaction efficiency but may complicate purification due to high boiling point .

- Polar aprotic solvents (DMF, acetonitrile) : Lower yields due to competing pathways (e.g., tetrazine formation) .

- Non-polar solvents : Avoid due to poor solubility of intermediates .

Q. What strategies optimize the synthesis of donor-acceptor thiatriazole derivatives?

- Precursor design : Select nitriles with pre-installed donor groups (e.g., phenoxazine-containing nitriles) for one-pot synthesis .

- Multicomponent reactions : Combine nitriles, sulfur, and donor moieties in a single step to minimize intermediate handling .

- Post-functionalization : Introduce nitro groups via electrophilic nitration after thiatriazole ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.